3,4,5,6-Tetrachlorophthalimide

Overview

Description

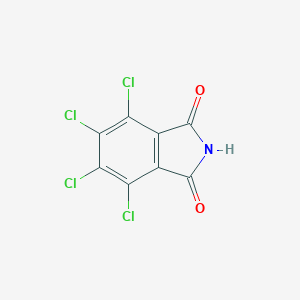

3,4,5,6-Tetrachlorophthalimide is an organic compound with the molecular formula C8HCl4NO2. It is a derivative of phthalimide, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrachlorophthalimide can be synthesized through the reaction of tetrachlorophthalic anhydride with ammonia or primary amines. The reaction typically involves heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imide ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled reaction environments further enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachlorophthalimide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to form tetrachlorophthalamide or other derivatives.

Oxidation: Oxidative reactions can lead to the formation of tetrachlorophthalic acid or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phthalimides with various functional groups.

Reduction: Tetrachlorophthalamide and related derivatives.

Oxidation: Tetrachlorophthalic acid and other oxidized compounds.

Scientific Research Applications

Glycosidase Inhibition

One of the most promising applications of TCPI is its role as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibition of these enzymes is crucial for managing various diseases, including diabetes and viral infections.

- Mechanism of Action : TCPI and its derivatives have shown significant inhibitory activity against several glycosidases, with reported IC values ranging from 74.7 to 870 μM. Notably, certain borylated derivatives exhibit selective inhibition against specific glycosidases involved in metabolic disorders .

-

Case Studies :

- A study demonstrated that borylated TCPI derivatives selectively inhibited rat intestinal maltase α-glucosidase and bovine liver β-galactosidase, suggesting potential therapeutic applications in diabetes management .

- Another investigation highlighted the anticancer properties of TCPI derivatives, indicating their selective growth inhibition against cancer cell lines while sparing normal cells .

Antiviral Applications

TCPI has been explored for its antiviral properties. Its ability to inhibit glycosidases also extends to viral enzymes, making it a candidate for developing broad-spectrum antiviral agents.

- Research Findings : The modulation of glycosidases by TCPI derivatives could lead to new treatments for viral infections by disrupting the life cycle of viruses that rely on host glycosidases for entry or replication .

Boron Neutron Capture Therapy (BNCT)

The incorporation of boron into TCPI derivatives opens avenues for BNCT, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy tumor cells upon irradiation with thermal neutrons.

- Potential Benefits : BNCT minimizes damage to surrounding healthy tissues compared to conventional radiation therapies. The development of boronated TCPI compounds may enhance the selectivity and efficacy of BNCT .

Safety and Toxicity Considerations

While exploring the applications of TCPI, it is essential to consider its safety profile:

- Toxicity Data : TCPI has been classified as having specific target organ toxicity (STOT) with potential respiratory tract irritation and skin corrosion/irritation effects. Proper safety measures should be taken when handling this compound .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Glycosidase Inhibition | Modulation of glycosidases for diabetes and viral infections | Selective inhibitors with varying potencies against enzymes |

| Antiviral Applications | Potential for developing antiviral agents | Effective against viral glycosidases |

| Boron Neutron Capture Therapy | Targeted cancer treatment using boronated derivatives | Minimizes damage to healthy tissue |

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachlorophthalimide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This inhibition helps in managing blood sugar levels in diabetic patients . The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

- N-Hydroxytetrachlorophthalimide

- Tetrachlorophthalic anhydride

- Tetrafluorophthalimide

- 3,6-Difluorophthalic anhydride

Uniqueness

3,4,5,6-Tetrachlorophthalimide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to act as a potent α-glucosidase inhibitor and its potential antiviral properties set it apart from other similar compounds .

Biological Activity

3,4,5,6-Tetrachlorophthalimide (TCP) is a chlorinated derivative of phthalimide known for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

TCP can be synthesized through several methods, including palladium-catalyzed reactions and other organic synthesis techniques. The compound is characterized by its high melting point (>300 °C) and solubility in dimethylformamide (DMF) at concentrations of 25 mg/mL . Its structure consists of a phthalimide core with four chlorine substituents that significantly influence its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted TCP's potential as an anticancer agent. A notable research effort involved the synthesis of borylated derivatives of TCP, which were evaluated for their glycosidase inhibition and anticancer properties. The results indicated that these derivatives exhibited varying degrees of potency against cancer cell lines, particularly showing selective growth inhibition in malignant cells without affecting normal cell lines like MCF10A .

Table 1: Anticancer Activity of TCP Derivatives

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Borylated TCP | 74.7 | High |

| Non-borylated TCP | 870 | Moderate |

| Control (MCF10A) | >1000 | N/A |

Glycosidase Inhibition

The biological evaluation of TCP derivatives also revealed significant glycosidase inhibitory activity. Specifically, they were tested against a panel of 18 glycosidases, with some compounds demonstrating strong inhibition of enzymes critical for managing diabetes and lysosomal storage disorders. The presence of boron in the borylated derivatives was noted to enhance binding affinity to glycosidases .

Table 2: Glycosidase Inhibition by TCP Derivatives

| Glycosidase | Inhibition (%) | Potency (IC50 μM) |

|---|---|---|

| Rat intestinal maltase | 85 | 150 |

| Bovine liver β-glucosidase | 90 | 120 |

| β-galactosidase | 78 | 200 |

Antimicrobial Activity

In addition to anticancer properties, TCP has been investigated for its antimicrobial activity. A series of new tetrachlorophthalimides linked to various heterocycles (such as thiazole and pyridine) were synthesized and screened for antimicrobial efficacy. These studies demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of TCP are multifaceted. The chlorinated groups enhance electron-withdrawing capabilities, which may facilitate interactions with biological targets such as enzymes and receptors. For instance, the inhibition of glycosidases is likely due to the formation of stable enzyme-inhibitor complexes mediated by non-covalent interactions .

Case Studies

- Glycosidase Inhibition : A study demonstrated that borylated TCP derivatives inhibited rat intestinal maltase with an IC50 value significantly lower than that observed for traditional inhibitors, suggesting a novel mechanism involving boron coordination .

- Anticancer Efficacy : In vitro assays on various cancer cell lines indicated that one derivative showed selective growth inhibition with minimal cytotoxicity to normal cells, positioning it as a promising candidate for further development in cancer therapy .

Properties

IUPAC Name |

4,5,6,7-tetrachloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUUYZVKCMCHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061791 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-13-7 | |

| Record name | Tetrachlorophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrachlorophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachlorophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRACHLOROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8JA407327 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.